(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide
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Description
(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
The synthesis of thiadiazole derivatives, including compounds structurally related to "(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide," involves chemoselective thionation-cyclization reactions. Kumar et al. (2013) reported an efficient route to synthesize 2,4,5-trisubstituted thiazoles through a one-step process mediated by Lawesson's reagent. This method could potentially be adapted for the synthesis of compounds containing the thiadiazole moiety, providing a pathway for introducing various functional groups into the thiadiazole framework (Kumar, Parameshwarappa, & Ila, 2013).
Biological Activities
Compounds featuring thiadiazole and furan moieties have been evaluated for their biological activities. Pulina et al. (2018) explored the analgesic and antimicrobial activities of 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides, revealing the potential for these compounds in therapeutic applications. The structure-activity relationship (SAR) analysis indicated that certain derivatives exhibited activities comparable or superior to reference drugs, underscoring the importance of the thiadiazole and furan components in biological activity (Pulina, Lipatnikov, Sobin, Makhmudov, & Dubrovina, 2018).
Antimicrobial and Anti-inflammatory Properties
The antimicrobial and anti-inflammatory properties of thiadiazole derivatives have been widely studied. Farghaly et al. (2011) synthesized a new series of thiadiazole-enaminones, showing that some derivatives displayed promising activities against tested microorganisms. This study highlights the potential of thiadiazole derivatives in developing new antimicrobial agents (Farghaly, Abdallah, & Muhammad, 2011).
Drug Delivery Systems
Polyamide-montmorillonite nanocomposites incorporating thiadiazole moieties have been investigated as drug delivery systems by Salahuddin et al. (2014). These composites demonstrated controlled release behavior and significant in vitro antimicrobial activity, suggesting their utility in medical applications (Salahuddin, El‐Barbary, Allam, & Hashim, 2014).
Anticancer Evaluation
Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. This study identified several derivatives with significant anticancer activities against various cancer cell lines, indicating the therapeutic potential of thiadiazole derivatives in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Properties
IUPAC Name |
(E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-10-4-5-11(20-10)6-7-13(19)16-14-15-12(17-21-14)8-9(2)18/h4-7H,3,8H2,1-2H3,(H,15,16,17,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNXXRUKOXPQKG-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=NC(=NS2)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)NC2=NC(=NS2)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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